molecular formula C27H32ClNO2 B1683665 Triparanol CAS No. 78-41-1

Triparanol

Cat. No.: B1683665
CAS No.: 78-41-1
M. Wt: 438.0 g/mol
InChI Key: SYHDSBBKRLVLFF-UHFFFAOYSA-N
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Description

Triparanol, known by its chemical name 2-(4-Chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol, was the first synthetic cholesterol-lowering drug. It was patented in 1959 and introduced in the United States in 1960 . Despite its initial promise, it was withdrawn in 1962 due to severe adverse effects such as nausea, vision loss, and accelerated atherosclerosis .

Biochemical Analysis

Biochemical Properties

Triparanol interacts with enzymes involved in cholesterol biosynthesis, leading to the accumulation of desmosterol and 7-dehydrocholesterol . These interactions disrupt the normal biochemical reactions in the body, leading to various physiological effects .

Cellular Effects

This compound affects various types of cells, including those in the adrenal glands and testes . It influences cell function by disrupting normal cholesterol biosynthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzymes involved in cholesterol biosynthesis . This leads to changes in gene expression and enzyme activity, as well as binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. Studies have shown that the accumulation of desmosterol and 7-dehydrocholesterol can vary between 14-64% of the total sterols present in the body . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may vary over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it interacts with specific enzymes and cofactors . It can affect metabolic flux and metabolite levels, leading to the accumulation of desmosterol and 7-dehydrocholesterol .

Transport and Distribution

Given its role in cholesterol biosynthesis, it is likely to interact with transporters or binding proteins involved in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triparanol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzophenone with 4-methylbenzyl chloride in the presence of a base to form 1-(4-chlorophenyl)-2-(4-methylphenyl)ethanol. This intermediate is then reacted with 4-(2-diethylaminoethoxy)benzaldehyde under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities that could cause adverse effects .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its specific inhibition of 24-dehydrocholesterol reductase, which distinguishes it from other cholesterol-lowering agents like statins. its severe side effects have limited its use and led to its withdrawal from the market .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHDSBBKRLVLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046507
Record name Triparanol
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URL https://comptox.epa.gov/dashboard/DTXSID6046507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78-41-1
Record name Triparanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-41-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triparanol [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPARANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65345
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Record name Triparanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triparanol
Source European Chemicals Agency (ECHA)
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Record name TRIPARANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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